

Technical Guide: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: *B153264*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-**tert-butyl 3-formylmorpholine-4-carboxylate** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a reactive aldehyde group and a stereocenter makes it a valuable chiral building block for the synthesis of complex molecular architectures with specific biological targets. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Core Properties

The fundamental physicochemical properties of (S)-**tert-butyl 3-formylmorpholine-4-carboxylate** are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
CAS Number	218594-01-5	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1] [2] [3]
Molecular Weight	215.25 g/mol	
IUPAC Name	tert-butyl (3S)-3-formylmorpholine-4-carboxylate	[4]
Synonyms	(S)-N-Boc-3-morpholinecarbaldehyde, 3-(2-OXO-ETHYL)-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER	[4]
Physical Form	Solid	
Purity	Typically ≥95%	[1]
Boiling Point	330 °C at 760 mmHg	[4]
Density	1.088 g/cm ³	[4]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	

Synthesis

A common and effective method for the synthesis of **(S)-tert-butyl 3-formylmorpholine-4-carboxylate** is the oxidation of its corresponding primary alcohol, **(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate**. The Parikh-Doering oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which are compatible with the Boc protecting group.[\[5\]](#)

Experimental Protocol: Parikh-Doering Oxidation

This protocol is a generalized procedure based on the known mechanism and conditions of the Parikh-Doering oxidation.

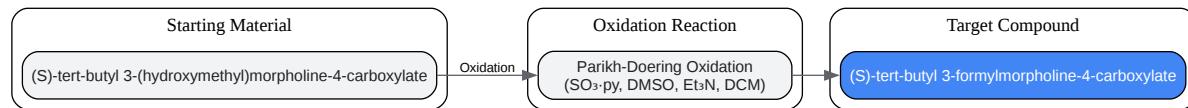
Materials:

- (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- Sulfur trioxide pyridine complex ($\text{SO}_3\cdot\text{py}$)
- Anhydrous dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- Anhydrous dichloromethane (DCM)
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

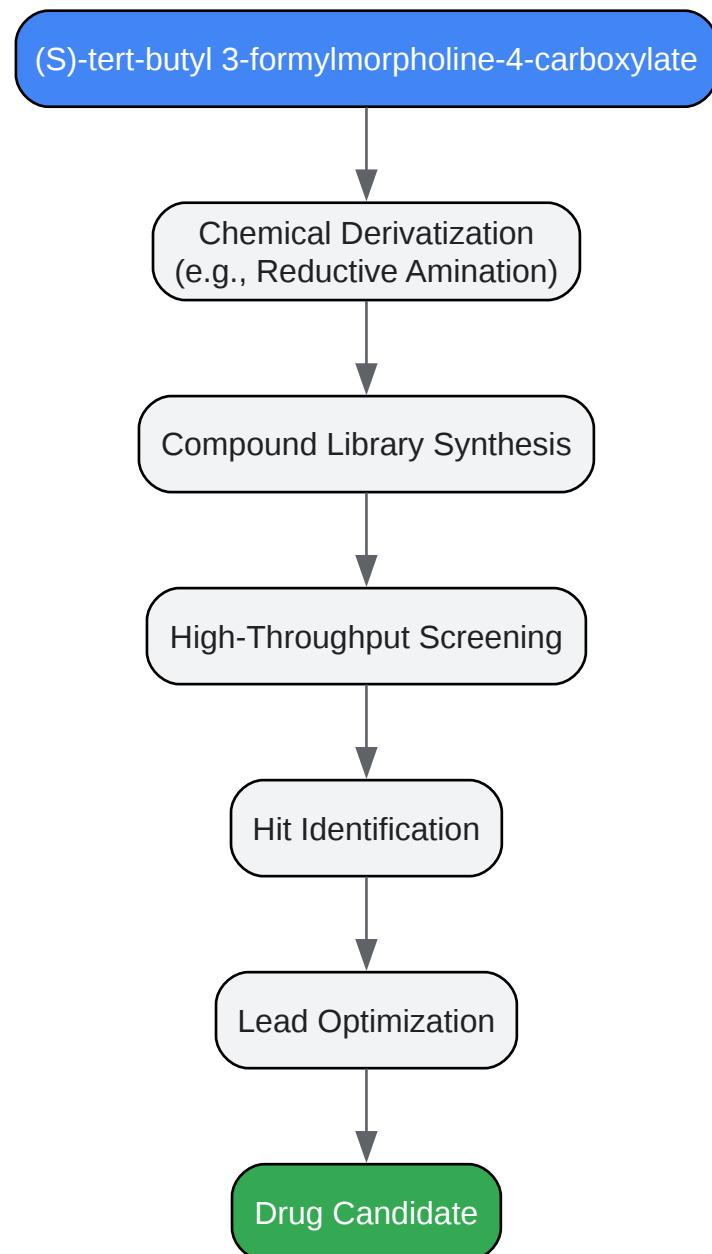
- Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and the amine base (e.g., Et_3N , 3.0-5.0 eq) in anhydrous DCM.
- Cool the resulting solution to 0 °C in an ice bath.
- To the cooled solution, add the sulfur trioxide-pyridine complex ($\text{SO}_3\cdot\text{py}$, 2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.
- Add anhydrous DMSO (5.0-10.0 eq) dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.
- Stir the suspension for an additional 30-60 minutes at 0 °C.
- Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Quench the reaction by pouring the mixture into a brine solution.
- Extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .

- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield **(S)-tert-butyl 3-formylmorpholine-4-carboxylate**.


Biological Significance and Applications

While specific biological activities for **(S)-tert-butyl 3-formylmorpholine-4-carboxylate** have not been extensively reported in publicly available literature, the morpholine scaffold is a key component in a wide range of biologically active compounds. Morpholine derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[6]

This particular compound serves as a valuable chiral intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The aldehyde functionality allows for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and the formation of heterocyclic systems, enabling the introduction of diverse pharmacophores.


Visualizing Synthetic and Biological Pathways

To illustrate the role of **(S)-tert-butyl 3-formylmorpholine-4-carboxylate** in a broader context, the following diagrams depict its synthesis and a generalized workflow for its application in drug discovery.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(S)-tert-butyl 3-formylmorpholine-4-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Role in a typical drug discovery workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-tert-Butyl 3-formylmorpholine-4-carboxylate | CAS:218594-01-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. keyorganics.net [keyorganics.net]
- 3. thoreauchem.com [thoreauchem.com]
- 4. bocsci.com [bocsci.com]
- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153264#s-tert-butyl-3-formylmorpholine-4-carboxylate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com